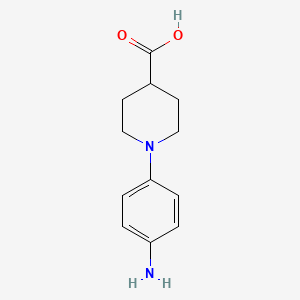

1-(4-Aminophenyl)piperidine-4-carboxylic acid

説明

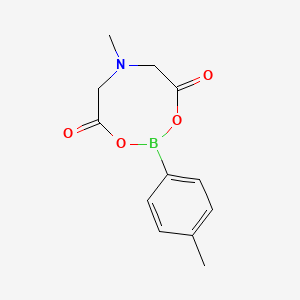

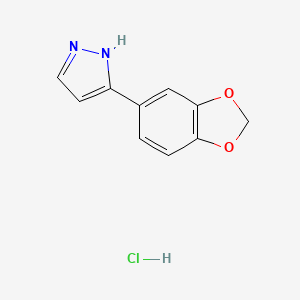

“1-(4-Aminophenyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 943816-76-0 . It has a molecular weight of 220.27 and is in solid form . The IUPAC name for this compound is 1-(4-aminophenyl)-4-piperidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for “1-(4-Aminophenyl)piperidine-4-carboxylic acid” is 1S/C12H16N2O2/c13-10-1-3-11(4-2-10)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8,13H2,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“1-(4-Aminophenyl)piperidine-4-carboxylic acid” is a solid compound . It has a molecular weight of 220.27 .科学的研究の応用

Chromatography and Mass Spectrometry

1-(4-Aminophenyl)piperidine-4-carboxylic acid: is utilized in chromatography and mass spectrometry as a standard or reference compound. Its distinct chemical structure allows for the calibration of equipment and the evaluation of analytical methods in these fields .

Synthesis of SIRT2 Inhibitors

This compound serves as a reactant in the synthesis of SIRT2 inhibitors. SIRT2 is a member of the sirtuin family of proteins, which are implicated in aging, transcription, and stress resistance. Inhibitors of SIRT2 have potential therapeutic applications in neurodegenerative diseases and cancer treatment .

Development of Melanin-Concentrating Hormone Receptor 1 Antagonists

Researchers use 1-(4-Aminophenyl)piperidine-4-carboxylic acid in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHR1). MCHR1 antagonists are explored for their potential to treat obesity and anxiety-related disorders .

Bradykinin hB2 Receptor Antagonists

The compound is also a precursor in the creation of bradykinin hB2 receptor antagonists. These antagonists can be used to manage inflammatory responses and are being studied for their role in treating conditions like asthma and hypertension .

Neurokinin-1 Receptor Ligands

In the field of neuroscience, 1-(4-Aminophenyl)piperidine-4-carboxylic acid is involved in synthesizing ligands for the neurokinin-1 receptor. These ligands have implications in managing pain, emesis, and psychiatric disorders .

Peptide Foldamers Research

The compound is involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers. Peptide foldamers are synthetic polymers that mimic protein structures and functions, and they have applications in biomaterials and nanotechnology .

Organic Acid Detection Enhancement

1-(4-Aminophenyl)piperidine-4-carboxylic acid: is used as a derivatization agent to improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). This application is significant in environmental analysis and pharmaceuticals .

Scientific Research and Development

Lastly, this compound is a staple in scientific research and development laboratories. It’s used as a reagent in various chemical reactions and as a building block in the synthesis of more complex molecules. Its versatility makes it valuable for exploratory research and drug discovery .

作用機序

特性

IUPAC Name |

1-(4-aminophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-1-3-11(4-2-10)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEIAIUCXVOVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)

![1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1522516.png)

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522521.png)

![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)